ethyl 5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxylate
Overview
Description
Ethyl 5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxylate is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, compounds were prepared in one step by classical S N Ar reactions of 4-chlorothieno . The compound ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate can be easily synthesized using a known synthetic procedure .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving this compound .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Ethyl 5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxylate serves as a precursor in the synthesis of various heterocyclic compounds. For instance, it undergoes selective cyclocondensation with 1,3-dicarbonyl compounds to give ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, which are convertible to their 1-unsubstituted analogs (Lebedˈ et al., 2012). This indicates its utility in creating complex structures useful in chemical and pharmaceutical research.
Intermediates in Biosynthesis Studies
The compound also plays a role in the de novo biosynthesis of purine nucleotides. Ethyl and benzyl derivatives of this compound can be converted into 5-amino-1-(2-pyridyl)-imidazole-4-carboxylic acid, which upon decarboxylation, forms 5-amino-1-(2-pyridyl)imidazole. These steps are part of the pathway to synthesize key biological molecules, highlighting its significance in understanding biological processes and designing drugs (Cusack et al., 1980).
Supramolecular Chemistry
Research on ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates reveals their ability to form hydrogen-bonded supramolecular structures. These molecules can link into chains, sheets, or three-dimensional frameworks through a combination of hydrogen bonds. Such studies are essential for developing new materials with specific properties, such as porosity or catalytic activity (Costa et al., 2007).
Novel Synthetic Routes
The compound is involved in novel synthetic routes to create diverse molecular structures. For example, it is used in the synthesis of spiro compounds and has implications in the preparation of compounds with potential antiviral activities. Such research not only expands the chemical space of heterocyclic compounds but also provides avenues for discovering new drugs (Abe et al., 2010).
Molecular Docking and Antitubercular Evaluation
Recent studies have also explored its derivatives for anti-tubercular properties through molecular docking and synthesis of hybrid motifs. This underscores its potential in drug discovery and design, particularly in tackling tuberculosis (Vavaiya et al., 2022).
Mechanism of Action
- Indole derivatives, including this compound, often interact with receptors involved in various cellular processes, such as signal transduction, gene expression, and metabolism .
Target of Action
Mode of Action
- Upon binding to its targets, the compound may modulate cellular pathways. For instance:
- Some indole derivatives exhibit antiviral properties. For example, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate inhibits influenza A virus . Indole derivatives can suppress inflammation and scavenge free radicals, contributing to their potential therapeutic benefits . These include anticancer, anti-HIV, antimicrobial, and antitubercular effects .
Properties
IUPAC Name |
ethyl 5-amino-1-pyridin-4-ylimidazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-2-17-11(16)9-10(12)15(7-14-9)8-3-5-13-6-4-8/h3-7H,2,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWXKVQYNTYHOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C=N1)C2=CC=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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